
Avutometinib defactinib vs MEK inhibitor
monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avutometinib

CAS No.: 946128-88-7

Cat. No.: S548797

Get Quote

Efficacy and Safety Comparison

Metric
Avutometinib + Defactinib
(Combination)

Avutometinib
(Monotherapy)

Overall Patient Population

Confirmed Objective
Response Rate (ORR)

31% (95% CI, 23 to 41) [1] [2] 17% overall [2]

Median Duration of Response
(DOR)

31.1 months (95% CI, 14.8 to 31.1) [1] Data not available in

search results

Median Progression-Free
Survival (PFS)

12.9 months (95% CI, 10.9 to 20.2) [1] Data not available in

search results

KRAS-Mutant Patient
Subgroup

ORR 44% [1] [2] 23% [2]

Median PFS 22.0 months (95% CI, 11.1 to 36.6) [1] Data not available in
search results
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Metric
Avutometinib + Defactinib
(Combination)

Avutometinib
(Monotherapy)

KRAS Wild-Type Patient
Subgroup

ORR 17% [1] [2] 13% [2]

Median PFS 12.8 months (95% CI, 7.4 to 18.4) [1] Data not available in
search results

Safety Profile

Most Common Grade ≥3
Adverse Events (AEs)

Elevated creatine phosphokinase (24%),

diarrhea (8%), anemia (5%) [1]

Data not available in

search results

Discontinuation due to AEs 10% [1] Data not available in

search results

Experimental Data and Protocols

For your research and development work, here are the detailed methodologies from the key studies cited.

1. ENGOT-ov60/GOG-3052/RAMP 201 (Phase II Trial) [1]

Study Design: Adaptive, four-part, phase II, multicenter, parallel cohort, randomized, open-label trial.

Patient Population: Patients aged ≥18 years with recurrent, measurable LGSOC after at least one
prior line of platinum-based chemotherapy. KRAS tumor mutation status was required before

enrollment.
Treatment Regimens:

Combination Arm: Avutometinib (3.2 mg orally, twice weekly) + Defactinib (200 mg orally,
twice daily). Cycles were 3 weeks on, 1 week off.

Monotherapy Arm: Avutometinib (4.0 mg orally, twice weekly) on the same 3-weeks-on/1-
week-off schedule.

Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1, assessed by Blinded
Independent Central Review (BICR).

Statistical Analysis: The go-forward regimen was selected based on a comparison of ORRs. For the
primary analysis, an exact binomial test was used with a null hypothesis ORR of 15% and an
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alternative of 40%.

2. FRAME (Phase I Trial) [3]

Study Design: First-in-human, dose-escalation and expansion trial.
Primary Objective: To determine the recommended phase 2 dose (RP2D) and schedule for the

combination.
Dosing: A modified 3+3 dose escalation pattern was used. The RP2D was determined to be

avutometinib 3.2 mg twice weekly + defactinib 200 mg twice daily on a 3-weeks-on/1-week-off
schedule.

Pharmacodynamic Assessments: Tumor biopsies were analyzed for phosphorylated MEK (p-MEK),
phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) at three time points: pre-treatment,

after a single dose of avutometinib, and after combination therapy.

Mechanism of Action and Rationale for Combination

The superior efficacy of the combination therapy is rooted in a novel approach to overcoming adaptive

resistance. The following diagram illustrates the synergistic mechanism of avutometinib and defactinib.

Oncogenic MAPK Pathway(e.g., KRAS mutation)

RAF → MEK → ERK
(Signaling for Cell Proliferation)

Tumor Cell Growth & Survival

Avutometinib
(RAF/MEK Clamp)

Inhibited MEK Signaling

Reduced Tumor Growth

Adaptive Resistance:
FAK Pathway Activation

FAK Signaling
(Restores Proliferation)

Defactinib
(FAK Inhibitor)

Inhibited FAK Signaling
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The diagram shows that the avutometinib and defactinib combination provides a more complete and

sustained suppression of tumor growth pathways than MEK inhibition alone.

Key Takeaways for Researchers

Overcoming Resistance: The data validates a critical resistance mechanism where FAK activation
compensates for MAPK pathway inhibition. The combination strategy proactively blocks this escape

route [1] [4].
Biomarker-Driven Response: While effective in KRAS wild-type tumors, the combination shows its

highest efficacy in KRAS-mutant LGSOC, underscoring the importance of patient stratification in
clinical development [1].

Clinical Translation: The promising phase II results have led to the initiation of RAMP301
(NCT06072781), a randomized phase 3 study comparing avutometinib and defactinib against the

investigator's choice of therapy for recurrent LGSOC [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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